molecular formula C32H42N6O8 B12597456 L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine CAS No. 637756-64-0

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine

Cat. No.: B12597456
CAS No.: 637756-64-0
M. Wt: 638.7 g/mol
InChI Key: SOPHYNAZDRIBJV-FPXFYGIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine is a peptide compound composed of five amino acids: threonine, tyrosine, tryptophan, isoleucine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added and coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis kits or chemical reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or a bioactive peptide with specific biological activities.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-tyrosyl-L-tryptophyl-L-threonine
  • L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
  • L-Threonyl-L-tyrosyl-L-tryptophyl-L-phenylalanine

Uniqueness

L-Threonyl-L-tyrosyl-L-tryptophyl-L-isoleucylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of isoleucine and glycine residues can influence the peptide’s conformation and interaction with other molecules, distinguishing it from similar peptides.

Properties

CAS No.

637756-64-0

Molecular Formula

C32H42N6O8

Molecular Weight

638.7 g/mol

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C32H42N6O8/c1-4-17(2)28(32(46)35-16-26(41)42)38-30(44)25(14-20-15-34-23-8-6-5-7-22(20)23)36-29(43)24(37-31(45)27(33)18(3)39)13-19-9-11-21(40)12-10-19/h5-12,15,17-18,24-25,27-28,34,39-40H,4,13-14,16,33H2,1-3H3,(H,35,46)(H,36,43)(H,37,45)(H,38,44)(H,41,42)/t17-,18+,24-,25-,27-,28-/m0/s1

InChI Key

SOPHYNAZDRIBJV-FPXFYGIJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.